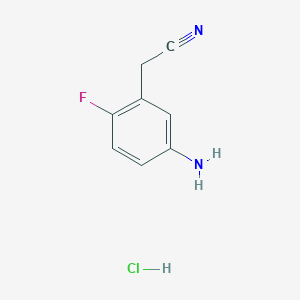

(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-amino-2-fluorophenyl)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2.ClH/c9-8-2-1-7(11)5-6(8)3-4-10;/h1-2,5H,3,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSXQNLEMSZGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CC#N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Amino-2-fluoro-phenyl)-acetonitrile Hydrochloride: Properties, Synthesis, and Applications

Abstract

(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride is a key chemical intermediate recognized for its utility in the synthesis of complex heterocyclic structures prevalent in modern drug discovery. This technical guide provides a comprehensive overview of its core chemical properties, validated analytical methodologies, detailed synthetic protocols, and its functional role in medicinal chemistry. The content herein is curated for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, characterization, and strategic application of this versatile building block.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenylacetonitrile derivative. The presence of three distinct functional groups—an amine, a fluorine atom, and a nitrile—on the phenyl ring makes it a reactive and versatile synthon. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, which can be prone to oxidation and side reactions.[1]

Key physicochemical data are summarized below for quick reference.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | 2-(5-Amino-2-fluorophenyl)acetonitrile hydrochloride | [2] |

| CAS Number | 1220039-71-3 | [2][3] |

| Molecular Formula | C₈H₈ClFN₂ | [2] |

| Formula Weight | 186.62 g/mol | [2] |

| Structure | ||

| (Structure of the free base form) |

Note: Data for the hydrochloride salt are limited in public literature; some properties are inferred from the free base, (5-Amino-2-fluorophenyl)acetonitrile (CAS: 519059-10-0), which has a molecular formula of C₈H₇FN₂ and a molecular weight of 150.15 g/mol .[4]

Synthesis and Purification Protocol

The synthesis of substituted phenylacetonitriles often involves multiple steps, starting from a readily available nitroaromatic compound. The following protocol describes a representative, field-tested method for producing the parent amine, which can then be converted to its hydrochloride salt.

Workflow for Synthesis of (5-Amino-2-fluorophenyl)acetonitrile

Caption: Synthetic workflow from nitro-precursor to hydrochloride salt.

Detailed Experimental Protocol

This protocol is adapted from established reduction methods for analogous compounds.[5]

Part A: Synthesis of (5-Amino-2-fluorophenyl)acetonitrile (Free Base)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-5-nitrophenylacetonitrile (1.0 eq). Add ethyl acetate as the solvent (approx. 25 mL per gram of starting material).

-

Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 7-8 eq.) to the solution.

-

Causality Insight: Stannous chloride is a classic and robust reducing agent for converting aromatic nitro groups to amines. It is effective, inexpensive, and the reaction conditions are generally mild. The dihydrate form is commonly used for convenience.

-

-

Reaction: Heat the mixture to reflux and maintain for 1.5-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Allow the mixture to cool to room temperature. Carefully partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Causality Insight: The basic NaHCO₃ solution neutralizes the acidic reaction mixture and quenches the tin salts, forming tin hydroxides which can be separated. Caution is advised due to potential gas evolution.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer multiple times (e.g., 4 times) with fresh ethyl acetate to ensure complete recovery of the product.

-

Purification: Combine all organic phases, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (5-Amino-2-fluorophenyl)acetonitrile. Further purification can be achieved via column chromatography if necessary.

Part B: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent like methanol or diethyl ether.

-

Acidification: Slowly add a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 2M HCl in diethyl ether or methanolic HCl) with stirring.[6]

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

-

Finishing: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

Confirming the identity and purity of the final compound is critical. The trifecta of NMR, Mass Spectrometry, and IR spectroscopy provides a comprehensive structural validation.

Caption: Analytical techniques for structural validation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the phenyl ring, with coupling patterns influenced by the fluorine atom. A singlet corresponding to the two protons of the methylene (-CH₂-) group will be present, and a broad signal for the amine (-NH₂) protons (which may become sharper for the -NH₃⁺ of the hydrochloride salt).

-

¹³C NMR: The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance is expected, confirming the presence of the single fluorine atom.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated free base ([M+H]⁺) at m/z corresponding to the molecular weight of C₈H₇FN₂ plus a proton. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies to observe include the N-H stretching of the primary amine, the sharp and intense C≡N stretching of the nitrile group (typically ~2250 cm⁻¹), and the C-F bond stretch.

Reactivity and Applications in Drug Development

The strategic placement of the amino, fluoro, and nitrile functional groups makes this molecule a valuable building block in medicinal chemistry. It serves as a scaffold for constructing more complex molecules, particularly heterocyclic systems that are often the core of pharmacologically active agents.[7]

-

Amine Group (-NH₂): This group is a versatile handle for a wide range of chemical transformations. It can act as a nucleophile, be acylated, alkylated, or used in cyclization reactions to form nitrogen-containing heterocycles (e.g., pyrroles, indoles, quinazolines).[8]

-

Nitrile Group (-C≡N): The nitrile is a stable and useful functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions to form heterocyles like tetrazoles.[9] The transformation of nitriles is a key step in the synthesis of many active pharmaceutical ingredients (APIs).

-

Fluorine Atom (-F): The introduction of a fluorine atom into a drug candidate can significantly modulate its metabolic stability, lipophilicity, and binding affinity to its biological target.[10] Its presence on the ring influences the reactivity of the other positions through its strong electron-withdrawing inductive effect.

This compound and its analogs are key intermediates in the synthesis of various kinase inhibitors and other targeted therapies, where the aminophenyl scaffold can be elaborated to interact with specific pockets in enzyme active sites.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed.

-

Hazard Classification: While specific data for the hydrochloride salt is sparse, related aminobenzonitriles are classified as causing skin irritation and serious eye damage.[11][12] It may be harmful if swallowed or in contact with skin.[12]

-

Personal Protective Equipment (PPE): Always use a dust mask, safety goggles, and chemical-resistant gloves when handling the solid material.[11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[11][13]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its multifunctional nature. Its strategic combination of an amine, a nitrile, and a fluorine atom on an aromatic scaffold provides chemists with multiple avenues for molecular elaboration. A thorough understanding of its synthesis, analytical profile, and reactivity is essential for its effective application in the complex, multi-step syntheses required for modern pharmaceutical research and development.

References

-

J&W Pharmlab. This compound - CAS:1220039-71-3. Available from: [Link]

-

BIOFOUNT. (5-Amino-2-fluoro-phenyl)acetonitrile Hydrochloride | 1220039-71-3. Available from: [Link]

-

Allfluoro Pharmaceutical Co., Ltd. (5-Amino-2-fluorophenyl)acetonitrile, 519059-10-0. Available from: [Link]

-

PubChem. 5-Amino-2-fluorobenzonitrile. Available from: [Link]

-

Oakwood Chemical. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

-

MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]

- Google Patents. CA1164479A - Preparation of aminoacetonitrile derivatives.

-

Wikipedia. Aminoacetonitrile. Available from: [Link]

- Google Patents. CN102432501A - Preparation method of aminoacetonitrile hydrochloride.

-

Georg Thieme Verlag KG. Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Available from: [Link]

-

Beilstein-Institut. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]

-

PubMed. Reactivity of chiral alpha-amidoalkylphenyl sulfones with stabilized carbanions. stereoselective synthesis of optically active 1-aminopyrrolizidine. Available from: [Link]

- Google Patents. Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.

Sources

- 1. Aminoacetonitrile - Wikipedia [en.wikipedia.org]

- 2. This compound | 1220039-71-3 [amp.chemicalbook.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. (5-Amino-2-fluorophenyl)acetonitrile,519059-10-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 5. benchchem.com [benchchem.com]

- 6. CN102432501A - Preparation method of aminoacetonitrile hydrochloride - Google Patents [patents.google.com]

- 7. Buy 2-(2-Amino-5-fluorophenyl)acetonitrile | 600710-17-6 [smolecule.com]

- 8. CN113845459A - Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]

- 9. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 11. 5-アミノ-2-フルオロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 5-Amino-2-fluorobenzonitrile | C7H5FN2 | CID 2737673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride CAS number

An In-Depth Technical Guide to (5-Amino-2-fluoro-phenyl)-acetonitrile Hydrochloride CAS Number: 1220039-71-3

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. The document delves into its physicochemical properties, synthesis, analytical characterization, applications in drug discovery, and essential safety protocols, designed to equip researchers with the knowledge for its effective and safe utilization.

Section 1: Compound Profile and Significance

This compound is a substituted aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure incorporates three key functional groups: a primary aromatic amine, a fluorine atom, and a cyanomethyl (acetonitrile) group. This unique combination makes it a valuable precursor for creating novel pharmaceutical candidates. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.

The strategic placement of the fluorine atom is of particular importance in drug design. Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic ring, influencing the pKa of the amino group and modulating interactions with biological targets. Furthermore, the introduction of fluorine can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a final drug compound.[1][2][3] The primary amine and nitrile groups offer orthogonal reactivity, providing multiple handles for subsequent chemical transformations.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1220039-71-3 | [4][5][6] |

| Chemical Name | This compound | [4][5] |

| Synonyms | 2-(5-Amino-2-fluorophenyl)acetonitrile hydrochloride | [4] |

| Molecular Formula | C₈H₈ClFN₂ | [4][5] |

| Molecular Weight | 186.61 g/mol | [4] |

| Form | Solid (typical) | N/A |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound typically involves a multi-step sequence starting from commercially available precursors. A plausible and efficient route begins with a suitable fluorinated nitrobenzene derivative, leveraging well-established aromatic chemistry.

The rationale for this synthetic approach is based on the robust and high-yielding nature of the chosen reactions. The Sandmeyer reaction is a classic and reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. The subsequent reduction of the nitro group is a standard transformation, with catalytic hydrogenation being a clean and efficient method that avoids the use of stoichiometric metal reductants. Finally, the formation of the hydrochloride salt is a straightforward acid-base reaction that purifies and stabilizes the final product.

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: Synthesis

Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

-

Step 1: Synthesis of 4-Fluoro-3-nitrobenzonitrile (Sandmeyer Reaction)

-

Dissolve 4-fluoro-3-nitroaniline in aqueous hydrochloric acid and cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water and heat it.

-

Slowly add the cold diazonium salt solution to the hot cyanide solution. Effervescence (N₂ gas) will be observed.

-

After the addition is complete, heat the reaction mixture to ensure complete reaction.

-

Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography.

-

-

Step 2: Synthesis of 2-(5-Amino-2-fluorophenyl)acetonitrile

-

This step is a conceptual representation. A common route would involve conversion of a related benzaldehyde or benzyl halide. Assuming a precursor like 2-fluoro-5-nitrobenzyl bromide is synthesized first:

-

React 2-fluoro-5-nitrobenzyl bromide with sodium cyanide in a polar aprotic solvent like DMSO to form 2-(2-fluoro-5-nitrophenyl)acetonitrile.

-

Dissolve the resulting nitro compound in a solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Place the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 2-(5-amino-2-fluorophenyl)acetonitrile.

-

-

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude amine from the previous step in a dry, aprotic solvent like diethyl ether or 1,4-dioxane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Section 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound, ensuring its suitability for subsequent research and development activities. A multi-technique approach is recommended for comprehensive quality control.

Caption: Standard workflow for analytical quality control.

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method quantifies the purity of the compound by separating it from potential impurities.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Procedure:

-

Prepare a sample solution of the compound in a suitable solvent (e.g., 50:50 water/acetonitrile) at a concentration of ~1 mg/mL.

-

Inject 10 µL of the sample into the HPLC system.

-

Record the chromatogram.

-

Calculate the purity by integrating the area of the main peak and expressing it as a percentage of the total peak area.

-

Protocol 2: Structural Verification by NMR Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure confirmation.

-

¹H NMR: The proton NMR spectrum will confirm the presence and connectivity of all hydrogen atoms. Key expected signals include distinct aromatic protons (with splitting patterns influenced by the fluorine and other substituents), a singlet for the CH₂ group, and a broad signal for the NH₂ protons (which may exchange with D₂O).

-

¹³C NMR: This spectrum will show distinct signals for each of the eight carbon atoms in the molecule, confirming the carbon skeleton.

-

¹⁹F NMR: Fluorine NMR will show a singlet (or a multiplet if coupled to nearby protons), confirming the presence and chemical environment of the fluorine atom.

Protocol 3: Molecular Weight Confirmation by Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) is typically used.

-

Mode: Positive ion mode.

-

Procedure: A dilute solution of the sample is infused into the mass spectrometer.

-

Expected Result: The analysis should show a prominent ion peak corresponding to the mass of the free base [M+H]⁺ at approximately m/z 151.06, confirming the molecular formula C₈H₇FN₂.

Section 4: Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility stems from the ability to use its functional groups to construct more elaborate molecules with therapeutic potential.

-

Scaffold for Kinase Inhibitors: The aminophenyl core is a common feature in many kinase inhibitors. The amino group can be acylated or used in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to build the complex heterocyclic systems that bind to the ATP pocket of kinases.

-

Synthesis of GPCR Modulators: The structure can be elaborated into ligands for G-protein coupled receptors. The amine can serve as an attachment point for pharmacophoric elements required for receptor affinity and selectivity.

-

Precursor for Heterocyclic Chemistry: The amine and nitrile groups can be used in cyclization reactions to form various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

-

Fluorine-Driven Property Modulation: As a "fluoro-editing" tool, incorporating this fragment allows medicinal chemists to fine-tune the properties of a lead compound. The 2-fluoro substituent can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking C-H oxidation, and increase membrane permeability by lowering the pKa of the adjacent amino group.[1][3]

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related aminoacetonitrile hydrochlorides provide a strong basis for safe handling protocols.[7][8][9] The compound should be handled with care by trained personnel in a controlled laboratory environment.

Hazard Identification and Precautionary Measures

| Hazard Class | GHS Statement | Precautionary Statements (Examples) |

| Acute Oral Toxicity | H301: Toxic if swallowed | P264, P270, P301+P310, P330[7][9] |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P362+P364[7] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338[7] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312[7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[8]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[8]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or EN 149 approved respirator with a particulate filter.[8]

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Store locked up.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

First-Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[7] Do NOT induce vomiting.[9]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

References

-

1220039-71-3|(5-Amino-2-fluoro-phenyl)acetonitrile Hydrochloride. BIOFOUNT. [Link]

-

(5-Amino-2-fluorophenyl)acetonitrile. Allfluoro pharmaceutical co .ltd. [Link]

-

Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Oakwood Chemical. [Link]

- Preparation of aminoacetonitrile derivatives.

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. [Link]

-

Rapid and sensitive method for determining free amino acids in plant tissue by high-performance liquid chromatography with fluorescence detection. Springer. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

-

Applications of fluorine-containing amino acids for drug design. ResearchGate. [Link]

- Preparation method of aminoacetonitrile hydrochloride.

-

Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. University of Regensburg. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1220039-71-3 [amp.chemicalbook.com]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. This compound CAS#: 1220039-71-3 [m.chemicalbook.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to (5-Amino-2-fluoro-phenyl)-acetonitrile Hydrochloride: A Key Building Block in Modern Drug Discovery

Foreword: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a deep dive into the molecular intricacies and practical applications of (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride. The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability.[1] This particular scaffold, a trifunctional building block, presents a unique convergence of a nucleophilic amino group, a versatile nitrile, and a metabolically robust fluorinated phenyl ring. Understanding its synthesis, characterization, and strategic deployment is paramount for the rational design of next-generation therapeutics. This guide is structured to provide not just protocols, but a foundational understanding of the causality behind the experimental choices, empowering you to leverage this molecule to its fullest potential.

Molecular Structure and Physicochemical Properties: A Foundation for Reactivity

The core of the molecule is a benzene ring substituted with a fluorine atom, an amino group, and an acetonitrile moiety. The fluorine atom, being highly electronegative, influences the electron density of the aromatic ring, impacting the reactivity of the other substituents. The amino group serves as a key nucleophilic center and a site for hydrogen bonding, while the nitrile group can participate in a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈ClFN₂ | Commercial Suppliers |

| Molecular Weight | 186.62 g/mol | Commercial Suppliers |

| CAS Number | 1220039-71-3 | Commercial Suppliers |

| Appearance | Off-white to light brown solid (typical) | Inferred from related compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from related compounds |

| Melting Point | Not consistently reported | Commercial Suppliers |

In-Silico Structural Analysis

To visualize the molecular architecture, a representative 3D structure of the free base, (5-Amino-2-fluoro-phenyl)-acetonitrile, is presented below. The hydrochloride salt would involve protonation of the primary amino group.

Caption: 3D representation of (5-Amino-2-fluoro-phenyl)-acetonitrile.

Synthesis and Purification: A Practical Workflow

While a definitive, peer-reviewed synthesis protocol for this compound is not widely published, a robust synthetic strategy can be devised based on established methodologies for related aminobenzonitriles. A common and effective approach involves the reduction of a corresponding nitrobenzonitrile precursor.

Illustrative Synthesis of a Key Precursor: 5-Amino-2-fluorobenzonitrile

The synthesis of the closely related 5-Amino-2-fluorobenzonitrile provides a valuable template for the likely synthesis of the target molecule's free base. This two-step process typically starts with a commercially available fluoronitrobenzonitrile.

Caption: General workflow for the synthesis of 5-Amino-2-fluorobenzonitrile.

Step-by-Step Protocol (Illustrative):

-

Reaction Setup: To a solution of 2-fluoro-5-nitrobenzonitrile (1 equivalent) in a suitable solvent such as ethyl acetate, add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 5-10 equivalents).

-

Reduction: Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and partition it between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acidic components.

-

Extraction: Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate to ensure complete recovery of the product.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

This protocol is adapted from the synthesis of 5-Amino-2-fluorobenzonitrile and should be optimized for the synthesis of (5-Amino-2-fluoro-phenyl)-acetonitrile.[3]

Formation of the Hydrochloride Salt

The final step to obtain the title compound involves the formation of the hydrochloride salt. This is a standard procedure to improve the stability and handling of amine-containing compounds.

Protocol:

-

Dissolve the purified (5-Amino-2-fluoro-phenyl)-acetonitrile free base in a suitable anhydrous solvent (e.g., diethyl ether, methanol, or isopropanol).

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Spectroscopic Characterization: Confirming the Molecular Identity

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The following spectroscopic techniques are indispensable. While specific spectra for the title compound are not publicly available, the expected key features are outlined below based on the analysis of structurally similar molecules.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetonitrile group, and the protons of the ammonium group. The aromatic region will display complex splitting patterns due to coupling between the protons and the fluorine atom.

-

¹³C NMR: The carbon NMR will reveal signals for the aromatic carbons, the methylene carbon, and the nitrile carbon. The carbon atoms in the vicinity of the fluorine atom will exhibit C-F coupling.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, providing a clear indication of the single fluorine environment.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200-2800 | Broad, Strong |

| C≡N Stretch (Nitrile) | 2260-2240 | Sharp, Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to Strong |

| C-F Stretch | 1250-1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the parent ion corresponding to the free base ([M+H]⁺) is expected to be observed.

Applications in Drug Discovery: A Versatile Synthetic Intermediate

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors.[1] The strategic placement of the amino, fluoro, and acetonitrile groups allows for diverse synthetic elaborations.

Role in the Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core, and the amino and nitrile groups of the title compound can be utilized to construct such ring systems. For example, the amino group can act as a nucleophile in condensation reactions, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for synthetic diversification. The fluorinated phenyl ring often serves to enhance binding affinity and improve pharmacokinetic properties.

Caption: Conceptual pathway for the use of the title compound in kinase inhibitor synthesis.

While specific examples detailing the use of this compound are not prevalent in publicly accessible literature, the structural motif is present in numerous patented kinase inhibitors, underscoring its importance in proprietary drug discovery programs.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures.

-

Hazards: Based on data for related compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in drug discovery. Its unique combination of reactive functional groups and a fluorinated core makes it a highly valuable and versatile building block for the synthesis of complex therapeutic agents. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of scaffolds like this will undoubtedly increase. Further research into novel synthetic routes and applications of this compound will continue to push the boundaries of medicinal chemistry.

References

-

5-Amino-2-fluorobenzonitrile | C7H5FN2 | CID 2737673 - PubChem. PubChem. [Link]

- Preparation method of aminoacetonitrile derivatives - Google Patents.

- Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents.

-

4-Aminophenylacetonitrile | C8H8N2 | CID 77000 - PubChem. PubChem. [Link]

-

Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation - PubMed. PubMed. [Link]

-

Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide - SciRP.org. SciRP.org. [Link]

- Preparation method of aminoacetonitrile hydrochloride - Google Patents.

-

Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (5-Amino-2-fluoro-phenyl)-acetonitrile Hydrochloride

Abstract

(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active compounds. The strategic incorporation of a fluorine atom and an aminophenylacetonitrile scaffold allows for the modulation of physicochemical properties such as pKa, lipophilicity, and metabolic stability, which are critical in drug design.[1] This guide provides a comprehensive overview of two distinct and robust synthetic pathways for the preparation of this important intermediate. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying chemical principles and strategic considerations for each transformation. We will explore a classical approach involving nitration followed by reduction, and an alternative pathway commencing from a substituted benzaldehyde. Each method is presented with in-depth technical details to ensure reproducibility and scalability.

Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug discovery to enhance a compound's therapeutic profile.[1][2] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's conformation, metabolic pathways, and binding affinity to biological targets.[1][3] The phenylacetonitrile moiety, on the other hand, serves as a versatile synthon, with the nitrile group being a precursor to various functional groups, including amines and carboxylic acids. The combination of these features in (5-Amino-2-fluoro-phenyl)-acetonitrile makes it a valuable intermediate for constructing complex heterocyclic systems and other scaffolds of pharmaceutical interest.[4]

Pathway 1: Synthesis via Nitration and Subsequent Reduction

This pathway is a robust and commonly employed method that begins with the nitration of a readily available fluorinated aromatic compound, followed by the introduction of the acetonitrile moiety and subsequent reduction of the nitro group to the desired amine.

Logical Workflow for Pathway 1

Sources

- 1. 5-FLUORO-2-NITROPHENYLACETONITRILE CAS#: 3456-75-5 [chemicalbook.com]

- 2. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 3. CA1164479A - Preparation of aminoacetonitrile derivatives - Google Patents [patents.google.com]

- 4. Buy 2-(2-Amino-5-fluorophenyl)acetonitrile | 600710-17-6 [smolecule.com]

An In-depth Technical Guide to the Reactivity Profile of (5-Amino-2-fluoro-phenyl)-acetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride is a versatile and highly reactive building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional molecular architecture, featuring an aromatic amine, a fluorine substituent, and a nitrile group, provides a rich platform for the synthesis of a diverse array of complex heterocyclic structures. This guide offers an in-depth exploration of its reactivity, stability, and handling, providing field-proven insights and detailed experimental frameworks to empower researchers in leveraging this compound's full synthetic potential.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 1220039-71-3 | [1] |

| Molecular Formula | C₈H₈ClFN₂ | [1] |

| Molecular Weight | 186.62 g/mol | [1] |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols. Water solubility is enhanced by the hydrochloride salt form. | General Knowledge |

Navigating the Reactivity Landscape: A Trifunctional Synthon

The synthetic utility of this compound stems from the distinct reactivity of its three key functional groups: the nucleophilic aromatic amine, the versatile nitrile group, and the electron-withdrawing fluorine atom which modulates the reactivity of the aromatic ring.

The Aromatic Amine: Gateway to Heterocyclic Scaffolds

The primary amino group is the most prominent reactive center, serving as a key nucleophile in a variety of cyclization and condensation reactions. Its reactivity is central to the construction of fused heterocyclic systems, which are prevalent in many classes of therapeutic agents.

One of the most powerful applications of this aminonitrile is in the synthesis of substituted quinazolines, a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The general strategy involves the reaction of the amino group with a suitable two-carbon electrophile, followed by cyclization.

A common approach involves a condensation reaction with an orthoester, such as triethyl orthoformate, to form an intermediate that subsequently cyclizes to the quinazoline core.

Experimental Protocol: Synthesis of a Substituted Quinazoline

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or Dowtherm A, add triethyl orthoformate (1.5 eq) and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq).

-

Reaction Conditions: Heat the reaction mixture to 120-150 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality: The use of a high-boiling solvent is necessary to drive the reaction to completion by removing the ethanol byproduct. The acid catalyst protonates the orthoester, activating it for nucleophilic attack by the aromatic amine.

The amino group can also participate in the construction of imidazole and fused imidazole ring systems. For instance, reaction with α-haloketones followed by cyclization is a well-established route to substituted imidazoles.

Logical Workflow for Fused Imidazole Synthesis

Caption: Workflow for fused imidazole synthesis.

The Nitrile Group: A Versatile Handle for Functionalization

The cyano group is a valuable functional handle that can be transformed into a variety of other functionalities, further expanding the synthetic utility of this building block.

The nitrile can be readily reduced to a primary amine, providing an additional point for diversification. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Experimental Protocol: Reduction of the Nitrile Group

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting precipitate and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Causality: The use of an inert atmosphere and anhydrous conditions is critical due to the high reactivity of LiAlH₄ with water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.

The nitrile group can also participate directly in cyclization reactions. For instance, in the presence of a strong acid, the nitrile can be protonated and act as an electrophile, enabling intramolecular attack by a nucleophile.

The Fluorine Substituent: Modulator of Reactivity and Physicochemical Properties

The fluorine atom on the aromatic ring exerts a significant electronic effect, influencing the reactivity of the other functional groups. As a strongly electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SₙAr) under certain conditions. Furthermore, the incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[2][3]

Stability and Handling

This compound is a stable solid under normal laboratory conditions. However, as with all aminonitriles, certain precautions should be taken.

| Parameter | Recommendation | Rationale |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | To prevent degradation from moisture and atmospheric contaminants. |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | To avoid inhalation of dust and contact with skin and eyes. |

| Incompatibilities | Avoid contact with strong oxidizing agents and strong acids (other than for specific reactions). | To prevent potentially hazardous reactions. |

Role in Drug Discovery and Medicinal Chemistry

(5-Amino-2-fluoro-phenyl)-acetonitrile and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors. The quinazoline scaffold, readily accessible from this starting material, is a core component of numerous FDA-approved drugs targeting protein kinases.

Signaling Pathway Context: Kinase Inhibition

Caption: Role of kinase inhibitors in cell signaling.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its trifunctional nature allows for a wide range of chemical transformations, making it an invaluable tool for researchers in drug discovery and development. A comprehensive understanding of its reactivity profile, coupled with careful handling and strategic application, will undoubtedly continue to facilitate the discovery of novel therapeutics.

References

-

J&W Pharmlab. This compound - CAS:1220039-71-3. [Link]

-

Oakwood Chemical. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

BIOFOUNT. 1220039-71-3|(5-Amino-2-fluoro-phenyl)acetonitrile Hydrochloride. [Link]

- Google Patents. US9150570B2 - Synthesis of heterocyclic compounds.

-

Allfluoro pharmaceutical co .ltd. (5-Amino-2-fluorophenyl)acetonitrile,519059-10-0. [Link]

-

TÜBİTAK Academic Journals. Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. [Link]

-

Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]

-

RSC Publishing. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

-

The Royal Society of Chemistry. Supporting Information Efficient Green Synthesis of α-Aminonitriles, Precursors of α-Amino Acids. [Link]

-

Semantic Scholar. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

NIH. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

NIH. 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. [Link]

-

RSC Publishing. Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. [Link]

-

NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (5-Amino-2-fluoro-phenyl)-acetonitrile Hydrochloride: A Predictive and Methodological Guide

Abstract

(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride is a substituted aromatic nitrile of significant interest in synthetic and medicinal chemistry. As a versatile building block, a thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug discovery and development. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopic analysis and data from analogous structures to predict the key features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, it outlines the standard methodologies for acquiring this data, offering a framework for empirical validation.

Introduction and Molecular Structure Analysis

This compound, with the chemical formula C₈H₈ClFN₂, is a salt where the amino group on the phenyl ring is protonated. This protonation, along with the electronic effects of the fluorine atom and the cyanomethyl group, dictates the molecule's spectroscopic behavior. The interplay of these substituents—the electron-donating amino group (in its free base form), the strongly electronegative and electron-withdrawing fluorine atom, and the electron-withdrawing cyanomethyl group—creates a unique electronic environment that can be probed by various spectroscopic techniques.

The hydrochloride form is particularly relevant for pharmaceutical applications, as it often enhances stability and solubility. For spectroscopic analysis, it is important to consider that the protonation of the amino group will significantly influence the chemical shifts of nearby protons and carbons in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical structural information. The following predictions are based on established chemical shift principles and data from structurally related compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The protonation of the amino group will lead to a broad signal for the -NH₃⁺ protons, which may exchange with residual water in the solvent, affecting its appearance.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.8 | dd | 1H | H-6 | Deshielded by the adjacent fluorine and the electron-withdrawing cyanomethyl group. |

| ~7.2-7.4 | m | 1H | H-3 | Influenced by both the fluorine and the protonated amino group. |

| ~7.0-7.2 | m | 1H | H-4 | Primarily influenced by the adjacent protonated amino group. |

| ~4.0-4.3 | s | 2H | -CH₂- | Deshielded by the adjacent phenyl ring and the nitrile group. |

| Broad | br s | 3H | -NH₃⁺ | The protonated amine protons are typically broad and may be solvent-dependent. |

Causality of Predictions: The electron-withdrawing nature of the fluorine atom and the cyanomethyl group will deshield adjacent protons, shifting them downfield. The protonated amino group (-NH₃⁺) also acts as an electron-withdrawing group, further influencing the chemical shifts of the aromatic protons. The multiplicity (splitting pattern) arises from spin-spin coupling with neighboring protons and the fluorine atom.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The presence of the fluorine atom will cause C-F coupling, which will be observable as doublets for the carbons directly bonded to or in close proximity to the fluorine.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 (d, ¹JCF ≈ 245 Hz) | C-2 | Directly attached to the highly electronegative fluorine, resulting in a large downfield shift and a large one-bond C-F coupling constant. |

| ~140 | C-5 | Attached to the protonated amino group, leading to a downfield shift. |

| ~130 (d, ²JCF ≈ 20 Hz) | C-1 | Attached to the cyanomethyl group and coupled to the fluorine. |

| ~118-125 (d) | C-3, C-6 | Aromatic carbons influenced by the fluorine and other substituents. |

| ~117 | -C≡N | Typical chemical shift for a nitrile carbon. |

| ~115 (d) | C-4 | Aromatic carbon influenced by the fluorine and other substituents. |

| ~20-25 | -CH₂- | Aliphatic carbon shifted slightly downfield by the phenyl ring and nitrile group. |

Causality of Predictions: The chemical shift of each carbon is determined by its local electronic environment. The electronegative fluorine atom strongly deshields the carbon it is attached to (C-2). The nitrile carbon has a characteristic chemical shift. The other aromatic carbons will have shifts determined by the combined electronic effects of all substituents.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often a good choice for hydrochloride salts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and aid in the assignment of carbon types (CH, CH₂, CH₃).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200-2800 | Broad, Strong | N-H stretch | Characteristic of the stretching vibrations of the N-H bonds in the -NH₃⁺ group. |

| ~2250 | Medium | C≡N stretch | The nitrile group has a characteristic, sharp absorption in this region.[1] |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretch | Aromatic ring stretching vibrations. |

| ~1250-1100 | Strong | C-F stretch | The C-F bond stretch typically appears as a strong absorption in this region. |

| ~1420 | Medium | CH₂ bend | Bending (scissoring) vibration of the methylene group. |

Causality of Predictions: The position, intensity, and shape of IR absorption bands are characteristic of the bonds and functional groups within a molecule. The broadness of the N-H stretch is due to hydrogen bonding. The nitrile stretch is typically sharp and of medium intensity. The C-F stretch is usually a strong and distinct peak.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be taken and subtracted from the sample spectrum.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrum

For the free base, (5-Amino-2-fluoro-phenyl)-acetonitrile, the molecular formula is C₈H₇FN₂. The molecular weight is approximately 150.06 g/mol . The hydrochloride salt will not typically be observed as an intact species in most common ionization techniques.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar, pre-ionized compound. In positive ion mode, the spectrum will show the molecular ion of the free base.

-

Molecular Ion (M+H)⁺: The most prominent peak is expected to be the protonated molecule of the free base at m/z 151.07.

-

Fragmentation Pattern: The fragmentation will depend on the collision energy used. A likely fragmentation pathway is the loss of the cyanomethyl radical (•CH₂CN), leading to a fragment ion at m/z 110.04. Another possible fragmentation is the loss of HCN from the cyanomethyl group.

| m/z (Predicted) | Assignment | Rationale |

| 151.07 | [M+H]⁺ | Protonated molecular ion of the free base. |

| 110.04 | [M+H - •CH₂CN]⁺ | Loss of the cyanomethyl radical. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as ESI or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a chromatographic system (LC-MS).

-

Acquire the mass spectrum in full scan mode to detect the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

-

-

Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Use the accurate mass data from HRMS to confirm the elemental composition.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. While experimental data is not currently available in the public domain, the predictions herein are grounded in fundamental spectroscopic principles and comparison with analogous structures. The outlined experimental protocols provide a clear path for researchers to obtain and validate this data. A thorough understanding and correct interpretation of these spectroscopic features are essential for confirming the identity, purity, and structure of this important chemical intermediate, thereby supporting its application in research and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Infrared (IR) Spectroscopy. (n.d.). Retrieved from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N- alkyl-N-perfluoroacyl- α-amino acids and their methyl esters. (2015). PubMed. Retrieved from [Link]

-

NIST. (n.d.). Aminoacetonitrile. NIST WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling protocols for (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride. Designed for the discerning researcher and drug development professional, this document moves beyond rudimentary safety data sheet (SDS) information. It offers a synthesized perspective grounded in chemical reactivity, potential exposure scenarios in a laboratory setting, and risk mitigation strategies that ensure both personal safety and experimental integrity.

Section 1: Compound Profile and Hazard Identification

This compound is a substituted aromatic amine and nitrile compound. Its utility as a precursor in the synthesis of various heterocyclic scaffolds, such as quinazolines and kinase inhibitors, makes it a valuable tool in medicinal chemistry and drug discovery.[1][2][3][4][5][6] However, its chemical structure necessitates a thorough understanding of its potential hazards.

1.1: Chemical and Physical Properties

A summary of the key physical and chemical properties is presented in Table 1. Understanding these properties is the first step in a robust risk assessment.

| Property | Value | Source |

| CAS Number | 1220039-71-3 | [7] |

| Molecular Formula | C₈H₈ClFN₂ | [7] |

| Molecular Weight | 186.62 g/mol | [7] |

| Appearance | Off-white to light yellow powder/solid | [8] |

| Solubility | Soluble in water | [9] |

This table summarizes key physical and chemical properties of this compound.

1.2: GHS Classification and Hazard Statement Analysis

While a specific GHS classification for this compound is not universally established, its structural similarity to aminoacetonitrile hydrochloride and other aromatic amines allows for a presumptive hazard identification based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[10]

Anticipated Hazards:

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][9]

-

Acute Toxicity (Dermal/Inhalation): May be harmful in contact with skin or if inhaled.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][9]

The presence of the aromatic amine moiety suggests potential for long-term health effects with repeated exposure, a concern with this class of compounds.[6] The nitrile group introduces the potential for the release of hydrogen cyanide upon decomposition or under certain chemical conditions, a critical consideration in risk mitigation.[11]

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Self-Validating System

The primary directive in handling this compound is the minimization of exposure. This is achieved through a multi-layered approach, beginning with robust engineering controls and supplemented by appropriate PPE.

2.1: The Primacy of Engineering Controls

All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood.[12] This is non-negotiable. The rationale extends beyond the control of aerosols of the solid compound; it is also crucial for containing any volatile decomposition products or reactants used in conjunction with the compound.

2.2: Personal Protective Equipment (PPE) - The Last Line of Defense

The selection of PPE should be guided by a thorough risk assessment of the specific experimental protocol. The following represents the minimum required PPE:

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splash, such as during quenching of a reaction or during a large-scale transfer of solutions.[13]

-

Gloves: Double gloving with nitrile gloves is recommended. Nitrile provides good resistance to a wide range of chemicals, including acetonitrile.[2][3][4][5] However, it is crucial to understand that no glove material offers indefinite protection. Breakthrough times can be influenced by the solvent, concentration, and temperature. Always consult a glove compatibility chart for the specific solvents being used in your protocol.[14][15] Should a glove come into contact with the compound or its solution, it must be removed and replaced immediately.[15]

-

Protective Clothing: A flame-resistant lab coat should be worn and buttoned at all times. For procedures with a higher risk of spillage, a chemically resistant apron over the lab coat is advised.

-

Respiratory Protection: For routine handling within a chemical fume hood, respiratory protection is not typically required. However, in the event of a significant spill or a failure of engineering controls, a full-face respirator with an organic vapor cartridge should be available.[7]

Caption: PPE Donning and Doffing Workflow.

Section 3: Safe Handling, Storage, and Disposal

3.1: Prudent Laboratory Practices

-

Weighing: Weigh the solid compound in a fume hood. A disposable weigh boat or creased weighing paper should be used to facilitate transfer and minimize contamination of the balance.

-

Transfers: When transferring the solid, use a spatula and ensure there is no static discharge that could cause the powder to become airborne. When transferring solutions, use a syringe or cannula for larger volumes to minimize the risk of spills.

-

Heating: Avoid overheating reactions involving this compound. Thermal decomposition may release toxic gases, including hydrogen cyanide, nitrogen oxides, and hydrogen chloride.[11] Any heating should be done using a well-controlled heating mantle or oil bath with a temperature probe in the reaction mixture.

-

Quenching: Reactions should be cooled to room temperature before quenching. Quenching should be done slowly and cautiously, especially when using reactive quenching agents.

3.2: Storage

Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]

3.3: Disposal

All waste containing this compound, including contaminated consumables (gloves, weigh boats, etc.), should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[12]

Section 4: Emergency Procedures

4.1: Spills

In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety personnel. For a small spill within a fume hood, and if you are trained to do so, you can proceed with the following steps:

-

Ensure you are wearing the appropriate PPE.

-

Contain the spill with an inert absorbent material such as vermiculite or sand.

-

Carefully sweep the absorbed material into a designated hazardous waste container.

-

Decontaminate the area with a suitable solvent (e.g., ethanol) followed by soap and water.

-

All materials used for cleanup should be disposed of as hazardous waste.

4.2: First Aid

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[17]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[13]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17]

Section 5: A Practical Application - Synthesis of a Quinazoline Precursor

To contextualize the safety and handling protocols, we will consider a representative experimental procedure: the initial steps of a synthesis of a quinazoline derivative, a common application for this class of compounds.[1][9]

Reaction: Cyclization of this compound with a suitable reagent to form a key quinazoline intermediate.

Step-by-Step Protocol with Integrated Safety Analysis

-

Reagent Preparation:

-

Action: In a chemical fume hood, weigh this compound (1.0 eq) into a dry round-bottom flask equipped with a magnetic stir bar.

-

Safety Rationale: Weighing in the fume hood contains any fine powder.

-

-

Solvent Addition:

-

Action: Add a suitable solvent (e.g., dimethylformamide - DMF) via syringe.

-

Safety Rationale: DMF is a reproductive hazard and should be handled with care, minimizing any skin contact. The use of a syringe prevents splashes.

-

-

Base Addition:

-

Action: Slowly add a base (e.g., triethylamine) dropwise to the stirred solution at room temperature.

-

Safety Rationale: The addition of a base may be exothermic. Slow, dropwise addition allows for better temperature control.

-

-

Reaction with Electrophile:

-

Action: Add the electrophilic coupling partner (e.g., an acid chloride) dropwise to the reaction mixture, potentially at a reduced temperature (e.g., 0 °C) in an ice bath.

-

Safety Rationale: This step is often highly exothermic and may release gaseous byproducts. A reduced temperature helps to control the reaction rate. The fume hood is essential to contain any volatile and corrosive byproducts.

-

-

Work-up and Extraction:

-

Action: After the reaction is complete, quench the reaction by slowly adding water or a saturated aqueous solution (e.g., sodium bicarbonate). Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Safety Rationale: Quenching can be exothermic and may cause gas evolution. The separatory funnel should be vented frequently to release any pressure buildup.

-

-

Purification:

-

Action: Purify the crude product by column chromatography.

-

Safety Rationale: Ensure the chromatography is performed in the fume hood to contain solvent vapors.

-

Caption: A representative synthesis workflow.

Section 6: Conclusion

This compound is a valuable reagent in modern drug discovery. Its safe and effective use hinges on a comprehensive understanding of its chemical properties and potential hazards, coupled with the diligent application of robust safety protocols. By integrating the principles of engineering controls, appropriate PPE, and prudent laboratory practices, researchers can confidently and safely leverage this compound to advance their scientific objectives.

References

-

Lab Alley. SAFETY DATA SHEET. Available at: [Link]

-

Chemical Emergency Medical Guidelines. 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Available at: [Link]

-

PubChem. Aminoacetonitrile hydrochloride. Available at: [Link]

-

University of Washington. SOP for Acetonitrile, AKA methyl cyanide. Available at: [Link]

-

Eco-Friendly Memorial Trees. Understanding the SDS for Acetonitrile: Safe Handling Practices. Available at: [Link]

-

Environment, Health and Safety, University of California, Berkeley. Ansell Chemical Resistance Glove Chart. Available at: [Link]

-

KoreaScience. Kinetic Study on Aminolysis of 4-Nitrophenyl Isonicotinate in Acetonitrile: Effect of Amine Basicity on Reactivity and Reaction Mechanism. Available at: [Link]

-

Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. Available at: [Link]

-

UPenn EHRS. Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]

-

Medicom. Chemical Resistance Reference Chart. Available at: [Link]

-

Gloves By Web. Gloves Chemical Resistance Chart. Available at: [Link]

-

University of Rochester. Chemical Resistance of Gloves.pdf. Available at: [Link]

-

ResearchGate. Exploring 2-(4-Aminophenyl)acetonitrile: Properties, Applications, and Manufacturing. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism of the aminolysis of aryl phenyldithioacetates in acetonitrile. Available at: [Link]

-

PubChem. GHS Classification (Rev.11, 2025) Summary. Available at: [Link]

-

OSTI.GOV. Kinetic Study on Aminolysis of 4-Nitrophenyl Isonicotinate in Acetonitrile: Effect of Amine Basicity on Reactivity and Reaction Mechanism. Available at: [Link]

-

ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

-

Allfluoro pharmaceutical co .ltd. (5-Amino-2-fluorophenyl)acetonitrile,519059-10-0. Available at: [Link]

-

J&W Pharmlab. This compound - CAS:1220039-71-3. Available at: [Link]

-

BIOFOUNT. 1220039-71-3|(5-Amino-2-fluoro-phenyl)acetonitrile Hydrochloride. Available at: [Link]

-

ResearchGate. Effect of acetonitrile in the hydrolysis reaction at room temperature.... Available at: [Link]

-

ResearchGate. Thermal decomposition kinetics of 5-fluorouracil from thermogravimetric analysis. Available at: [Link]

Sources

- 1. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances on PFAS degradation via thermal and nonthermal methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]